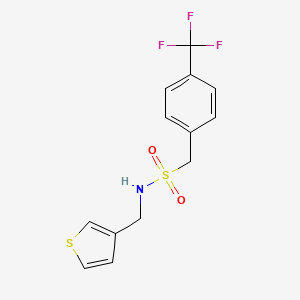

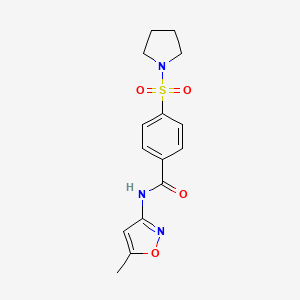

![molecular formula C27H23N3O4S B2492636 N-(2-甲氧苯基)-2-[[3-[(4-甲基苯基)甲基]-4-氧代-[1]苯并呋喃[3,2-d]嘧啶-2-基]硫代]乙酰胺 CAS No. 866846-07-3](/img/structure/B2492636.png)

N-(2-甲氧苯基)-2-[[3-[(4-甲基苯基)甲基]-4-氧代-[1]苯并呋喃[3,2-d]嘧啶-2-基]硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives involves attaching different aryloxy groups to the C2 of the pyrimidine ring through a five-step process, using methyl 3-methoxy-5-methylbenzoate as the key intermediate product (Al-Sanea et al., 2020). This method highlights the complexity and the precision required in the synthesis of such compounds, which could be analogous to the synthesis of N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of similar compounds shows a folded conformation about the methylene C atom of the thioacetamide bridge, with pyrimidine rings inclined to the benzene ring by specific degrees, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016). This structural conformation is significant as it affects the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with a similar structure to N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide exhibit interesting chemical reactivity, such as intramolecular cyclization to form pyridin-2(1H)-ones when reacted with bases (Savchenko et al., 2020). These reactions highlight the compound's potential for forming heterocyclic structures, a key feature in medicinal chemistry for drug development.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their application and stability. While specific data on N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is not provided, analogs exhibit defined crystalline structures and hydrogen bonding that influence their physical state and solubility (Choudhury et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards other functional groups, stability under various conditions, and ability to undergo specific chemical reactions, are fundamental for understanding the compound's utility in chemical synthesis and potential biological applications. Studies on related compounds provide insights into their reactivity patterns, such as the ability to undergo Schiff base formation, cyclization reactions, and interactions with nucleophiles, which are relevant for the synthesis and modification of N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (Farouk et al., 2021).

科学研究应用

双胸腺嘧啶酸合酶和二氢叶酸还原酶抑制

Gangjee等人(2008年)报告称,包括所讨论的化合物在内的某些类似物被合成为潜在的双胸腺嘧啶酸合酶(TS)和二氢叶酸还原酶(DHFR)抑制剂。其中一种化合物对人类TS和DHFR表现出显著的抑制活性,表明在癌症治疗中具有潜在的治疗应用(Gangjee et al., 2008)。

晶体结构

Subasri等人(2016年)专注于相关化合物的晶体结构,观察到硫代乙酰胺桥的亚甲基原子周围呈折叠构象。这种详细的结构分析对于理解这些化合物与生物分子的相互作用至关重要(Subasri et al., 2016)。

抗炎和镇痛剂

Abu‐Hashem等人(2020年)从维斯纳金酮和凯林酮合成了新的衍生物,导致具有抗炎和镇痛活性的化合物。这些化合物被测试为环氧合酶-1/2(COX-1/2)抑制剂,表现出显著的抑制活性,并具有作为治疗剂的潜力(Abu‐Hashem等人,2020年)。

抗肿瘤活性

Hafez和El-Gazzar(2017年)探讨了新衍生物的合成和抗肿瘤活性评估。其中几种化合物对人类癌细胞系,包括乳腺腺癌和宫颈癌,表现出强大的抗癌活性(Hafez & El-Gazzar, 2017)。

药理评价

Faheem(2018年)对新的衍生物进行了计算和药理评价,用于毒性评估、肿瘤抑制、抗氧化剂、镇痛剂和抗炎作用。研究表明这些化合物在各种医疗条件中具有潜在的治疗用途(Faheem, 2018)。

抗幽门螺杆菌剂

Carcanague等人(2002年)基于提到的化学结构开发了对胃病原体幽门螺杆菌具有强效和选择性活性的化合物。这些发现表明在治疗H. pylori感染中具有潜在用途(Carcanague et al., 2002)。

细胞毒活性

Al-Sanea等人(2020年)合成了衍生物并在癌细胞系上测试了它们的抗癌活性。其中一种化合物显示出显著的抑制癌细胞生长的作用,表明其作为抗癌剂的潜力(Al-Sanea et al., 2020)。

合成和生物活性

Su等人(1986年)合成了具有显著体外和体内抗癌活性的类似物。这些发现有助于了解该化合物作为抗癌药物的潜力(Su et al., 1986)。

杀虫剂的淋溶

Jørgensen等人(2012年)研究了相关杀菌剂及其降解产物的淋溶,指出了环境和农业方面的影响(Jørgensen等人,2012年)。

杂环系统的合成

Selič等人(1997年)详细介绍了各种杂环系统的合成,展示了这些化合物在化学合成中的多功能性和潜在应用(Selič等人,1997年)。

组蛋白去乙酰化酶抑制

Zhou等人(2008年)描述了一种化合物的合成和生物评价,作为组蛋白去乙酰化酶(HDAC)抑制剂,暗示在癌症治疗中的应用(Zhou et al., 2008)。

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4S/c1-17-11-13-18(14-12-17)15-30-26(32)25-24(19-7-3-5-9-21(19)34-25)29-27(30)35-16-23(31)28-20-8-4-6-10-22(20)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTHBSXYCURDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

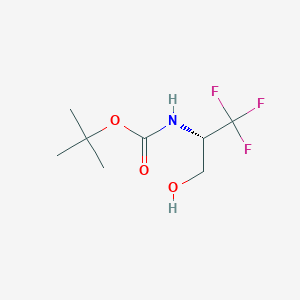

![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)

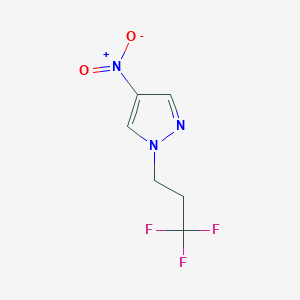

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

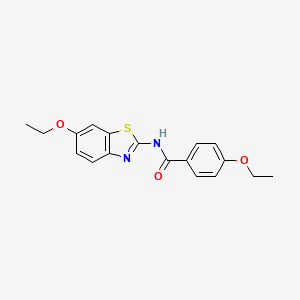

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)